molecular formula C25H26N4O2 B2987660 N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide CAS No. 1797725-19-9

N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide

Cat. No.: B2987660
CAS No.: 1797725-19-9
M. Wt: 414.509
InChI Key: RHCVOMYLCZPJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a xanthene backbone, a piperidine ring, and a pyridazine ring. Xanthenes are a class of organic compounds with diverse biological activities, and piperidine is a common motif in many pharmaceuticals. Pyridazine is a heterocyclic compound that can contribute to various chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (xanthene, piperidine, pyridazine), followed by their coupling. The exact method would depend on the specific substituents and functional groups present .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a xanthene backbone, a piperidine ring, and a pyridazine ring. The exact structure would depend on the positions and orientations of these rings relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Molecular Interactions and Binding Analysis

  • The study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor provides insight into conformational analyses and pharmacophore models, suggesting potential applications in receptor-ligand interaction studies (Shim et al., 2002).

Synthesis and Process Optimization

  • Research on the enantioselective process for the preparation of CGRP receptor inhibitors outlines methodologies for the synthesis of complex molecules, highlighting the potential for chemical synthesis and process optimization in pharmaceutical research (Cann et al., 2012).

Novel Synthetic Processes

  • The development of a scalable and facile synthetic process for a novel Rho kinase inhibitor, involving piperazine-1-carboxamide hydrochloride, showcases the application in synthesizing inhibitors for treatment of central nervous system disorders (Wei et al., 2016).

Antimicrobial Agents

  • Synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents illustrates the exploration of novel compounds for antimicrobial activity, indicating a potential research application in developing new therapeutic agents (Krishnamurthy et al., 2011).

Antiacetylcholinesterase Activity

  • The evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, with significant findings on the potent inhibition of AChE, suggests applications in researching antidementia agents (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain piperidine are active in the central nervous system, so this compound might interact with receptors or enzymes in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-17-10-11-23(28-27-17)29-14-12-18(13-15-29)16-26-25(30)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVOMYLCZPJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.